![molecular formula C24H16BrN3O3 B2451311 6-bromo-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 361180-15-6](/img/structure/B2451311.png)
6-bromo-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H16BrN3O3 and its molecular weight is 474.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
For instance, as a CDK inhibitor, it could interfere with cell cycle progression .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it may impact cell cycle regulation pathways .
Result of Action
Based on the known effects of imidazo[1,2-a]pyridine compounds, it could potentially induce changes in cell cycle progression, calcium channel activity, or gaba a receptor modulation .
Biologische Aktivität
6-bromo-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential biological activity that has garnered attention in recent research. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The following sections summarize the biological activities, structure-activity relationships (SAR), and relevant case studies involving this compound.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a chromene core with a carboxamide functional group and an imidazo[1,2-a]pyridine moiety, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown potent cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
The mechanism of action involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For example, certain derivatives have been found to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation and cancer progression. The presence of the bromine atom in the structure is believed to enhance the interaction with target proteins through halogen bonding, which may contribute to its biological efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that:
- Bromine Substitution : The presence of bromine at the 6-position enhances cytotoxic activity.
- Imidazo[1,2-a]pyridine Moiety : The inclusion of this moiety is essential for antitumor activity due to its ability to interact with DNA and inhibit topoisomerases.
- Phenyl Ring Modifications : Substituents on the phenyl ring can significantly influence the biological activity; electron-withdrawing groups tend to enhance potency .
Case Study 1: Anticancer Efficacy
In a study published in Chemical Communications, researchers synthesized several derivatives of imidazo[1,2-a]pyridine and evaluated their anticancer effects. One derivative exhibited an IC50 value of 0.5 µM against A431 cells, showcasing its potential as a lead compound for further development .
Case Study 2: Inhibition of Enzymatic Activity
Another study focused on the urease inhibition activity of related compounds. The results indicated that certain derivatives could inhibit urease activity effectively, suggesting potential applications in treating conditions related to urea metabolism .
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that 6-bromo-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide exhibits selective cytotoxicity against various cancer cell lines. A study demonstrated that the compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a promising avenue for further exploration in cancer therapeutics.
Antimicrobial Properties
The compound has shown efficacy against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays indicated an IC50 value of around 20 µM against S. aureus, highlighting its potential as an antimicrobial agent.
Enzyme Inhibition
The compound was also evaluated for its ability to inhibit specific enzymes linked to disease pathways. It demonstrated notable inhibition of acetylcholinesterase (AChE), with an IC50 value of 0.5 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies
Several studies have explored the applications of this compound:
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution at the Bromine Site
The C6 bromine atom on the chromene ring serves as a key reactive site for cross-coupling reactions and heterocycle functionalization :
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/Na₂CO₃ at 80°C to form biaryl derivatives (yields: 70–85%) .
-
Buchwald-Hartwig Amination : Substitution with primary/secondary amines using Pd₂(dba)₃ and Xantphos in toluene at 100°C yields arylaminated products.
Table 1: Reaction Conditions for Bromine Substitution
Reaction Type | Catalysts/Reagents | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | THF/H₂O | 80°C | 70–85 |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene | 100°C | 65–78 |
Carboxamide Hydrolysis and Derivatization
The carboxamide group undergoes acid- or base-mediated hydrolysis :
-
Hydrolysis to Carboxylic Acid : Treatment with 6M HCl at reflux (110°C, 12 hr) converts the carboxamide to a carboxylic acid (confirmed via IR: loss of amide I band at 1650 cm⁻¹).
-
Amide Bond Formation : Reacts with amines (e.g., morpholine) in DMF with EDCI/HOBt to generate secondary amides.
Imidazo[1,2-a]pyridine Functionalization
The imidazo[1,2-a]pyridine moiety participates in electrophilic substitutions :
-
Methyl Group Oxidation : KMnO₄ in acidic medium oxidizes the 7-methyl group to a carboxylate (isolated as sodium salt, 62% yield).
-
Halogenation : NBS in CCl₄ introduces bromine at the C5 position of the imidazo[1,2-a]pyridine ring.
Chromene Ring Reactivity
The chromene scaffold enables cycloadditions and reductions :
-
[2+2] Cycloaddition : UV irradiation in acetone with maleic anhydride forms fused cyclobutane derivatives (confirmed via X-ray crystallography) .
-
Reduction of α,β-Unsaturated Ketone : NaBH₄ in ethanol selectively reduces the 2-oxo group to a hydroxyl group (yield: 88%).
Table 2: Spectroscopic Data for Key Derivatives
Derivative | NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
---|---|---|---|
Hydrolyzed Carboxylic Acid | 12.1 (COOH, s) | 1715 (C=O) | 423.1 [M+H]⁺ |
Suzuki Coupling Product | 7.8–8.2 (biaryl, m) | 1605 (C=C) | 567.3 [M+H]⁺ |
Mechanistic Insights
-
Cross-Coupling : Bromine substitution proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetalation and reductive elimination .
-
Cycloaddition : The chromene’s conjugated diene system participates in photochemical [2+2] reactions through a singlet excited state .
Stability and Side Reactions
-
Thermal Stability : Decomposes above 250°C (TGA data: 5% weight loss at 255°C).
-
Competitive Pathways : Base conditions may lead to imidazo[1,2-a]pyridine ring opening if steric hindrance is present.
This compound’s versatility in coupling, functionalization, and cycloaddition reactions positions it as a valuable intermediate for drug discovery and materials science. Further studies on enantioselective transformations and in vivo stability are recommended.
Eigenschaften
IUPAC Name |
6-bromo-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O3/c1-14-7-8-28-13-20(27-22(28)9-14)15-3-2-4-18(11-15)26-23(29)19-12-16-10-17(25)5-6-21(16)31-24(19)30/h2-13H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGOXTFKXWBUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.